1,5-Dioxaspiro[5.5]undec-3-en-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,5-dioxaspiro[5.5]undec-2-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-8-4-7-11-9(12-8)5-2-1-3-6-9/h4,7H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQYXTYMYYOSQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC=CC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00536692 | |
| Record name | 1,5-Dioxaspiro[5.5]undec-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00536692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94691-90-4 | |
| Record name | 1,5-Dioxaspiro[5.5]undec-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00536692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Transformations of 1,5 Dioxaspiro 5.5 Undec 3 En 2 One Frameworks
Nucleophilic Reactivity of Spiroketal Lactones and Derivatives
The spiroketal lactone core of 1,5-Dioxaspiro[5.5]undec-3-en-2-one and its derivatives can act as a nucleophile in various carbon-carbon bond-forming reactions. The presence of the ketal group offers stability under certain acidic conditions, which is advantageous in multi-step synthetic sequences. nih.gov
The enolate derived from 1,5-dioxaspiro[5.5]undecan-3-one has been successfully employed as a nucleophile in palladium-catalyzed enantioselective allylic alkylation reactions. nih.gov This powerful method allows for the asymmetric construction of all-carbon quaternary stereocenters, which are prevalent in many biologically active molecules. The reaction typically involves the use of a palladium catalyst and a chiral ligand to control the stereochemical outcome. For instance, the use of ligands like (S)-(CF3)3-t-BuPHOX has been shown to be effective in achieving high enantioselectivity in similar systems. nih.gov The reaction proceeds via the formation of a π-allyl palladium intermediate, which is then attacked by the enolate nucleophile. The choice of ligand and reaction conditions, such as the solvent, is crucial for achieving high yields and enantiomeric excesses. nih.govrsc.org
Table 1: Selected Data on Palladium-Catalyzed Asymmetric Allylic Alkylation of Diazepanones
| Entry | Protecting Group | Solvent | Yield (%) | ee (%) |
| 1 | Boc | Toluene | >99 | 75 |
| 2 | Boc | Methylcyclohexane | 98 | 85 |
| 3 | p-Anisoyl | Methylcyclohexane | >99 | 95 |
| Data sourced from a study on 1,4-diazepan-5-ones, illustrating the impact of protecting groups and solvents on similar transformations. nih.gov |
The title compound also participates as a nucleophile in stereoselective aldol (B89426) condensations. nih.gov The generation of an enolate from the lactone allows it to react with various aldehydes to form β-hydroxy lactones. The stereochemical course of this reaction can often be predicted and controlled by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. harvard.edu The geometry of the enolate (E or Z) dictates the relative stereochemistry (anti or syn) of the aldol adduct. harvard.edu The choice of base and reaction conditions for enolate formation is critical in determining the enolate geometry and, consequently, the stereoselectivity of the aldol reaction.
While direct information on the coupling of this compound with nucleophiles via fluoro(hetero)aryl ketene (B1206846) intermediates is not available, related structures such as 3-(4-Fluorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione have been synthesized. nih.gov This suggests the potential for the spiroketal framework to be involved in reactions with fluorinated building blocks. The synthesis of such compounds often involves the condensation of a precursor like 1,5-dioxaspiro[5.5]undecane-2,4-dione with a suitable aldehyde. nih.gov
Ring-Opening and Cleavage Reactions of Spiroketal Lactones
The lactone and spiroketal moieties of this compound and its analogs are susceptible to ring-opening and cleavage under various conditions, providing pathways to linear or macrocyclic structures.
Although specific studies on the organocatalyzed ring-opening polymerization (ROP) of this compound were not found, extensive research has been conducted on related cyclic lactones, such as 1,5-dioxepan-2-one (B1217222) (DXO). mdpi.comresearchgate.netnih.gov These studies demonstrate that organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and phosphazene bases can effectively catalyze the ROP of lactones to produce biodegradable polyesters. mdpi.comresearchgate.netnih.govrsc.org The polymerization can proceed in a controlled manner, allowing for the synthesis of polymers with predictable molecular weights and narrow polydispersity indices. mdpi.comresearchgate.netnih.gov The mechanism of these polymerizations can be either nucleophilic or involve initiator/chain-end activation, depending on the catalyst used. mdpi.comresearchgate.netnih.gov Similar principles could likely be applied to the ROP of this compound to generate novel polymeric materials.
Table 2: Organocatalyzed Ring-Opening Polymerization of 1,5-Dioxepan-2-one (DXO)
| Catalyst | Monomer/Initiator Ratio | Conversion (%) | Mn ( g/mol ) | PDI |
| DBU | 50 | 95 | 5,800 | 1.15 |
| TBD | 50 | 98 | 6,100 | 1.12 |
| t-BuP4 | 50 | 99 | 6,200 | 1.10 |
| Data from studies on the ROP of DXO, a related cyclic lactone. mdpi.comresearchgate.net |
The cleavage of the lactone ring in spiroketal structures can be achieved using various nucleophiles. While specific examples for this compound are not detailed in the provided context, studies on related spiroketals, such as 1,5-dioxaspiro[3.2]hexanes, show that ring-opening reactions with heteroatom nucleophiles can occur. nih.gov The outcome of these reactions can be influenced by the nature of the nucleophile and the presence of Lewis acids, sometimes leading to selective formation of different ring-opened products. nih.gov For instance, in some systems, more acidic nucleophiles can lead to the formation of 2,2-disubstituted oxetanes. nih.gov These findings suggest that the lactone ring in the title compound could potentially be opened by a variety of nucleophiles to afford functionalized linear products.
Rearrangement and Cascade Reactions Involving Spiroketal Systems
The formation and transformation of the spiroketal unit are often key steps in the synthesis of molecules containing the 1,5-dioxaspiro[5.5]undecane skeleton. These reactions can involve intricate intramolecular rearrangements and elegant cascade sequences that efficiently build molecular complexity.
Intramolecular rearrangements offer a powerful strategy for the stereocontrolled synthesis of spiroketals. These reactions often proceed from acyclic or different cyclic precursors, with the spiroketal framework being formed through a thermodynamically or kinetically controlled cyclization event.
One notable example involves the acid-catalyzed rearrangement of spiroketal enol ethers. While not forming the this compound framework directly, these reactions illustrate the principles of spiroketal rearrangement. For instance, spiroketal enol ethers can be converted into cyclopentenone-derived oxabicyclic compounds. researchgate.net This type of rearrangement underscores the latent reactivity within spiroketal systems and their potential to be transformed into other complex heterocyclic structures under acidic conditions. researchgate.net
Another significant class of rearrangements involves the epoxidation of enol ethers derived from spiroketals, which can trigger a fascinating "inside-out" structural reorganization. nih.govrsc.org The epoxidation of highly functionalized spiroketal compounds can promote rearrangements of their structures, leading to a diverse array of products. nih.govrsc.org These transformations highlight how the introduction of a reactive functional group, such as an epoxide, can initiate a cascade of bond-breaking and bond-forming events, ultimately leading to a rearranged spiroketal core.
Enzymatic processes also play a crucial role in the formation of spiroketals through oxidative rearrangements. In the biosynthesis of certain natural products, a polycyclic aromatic precursor can undergo extensive enzymatic oxidative rearrangement to form a spiroketal pharmacophore. nih.gov This bio-inspired approach showcases the intricate and efficient ways nature constructs complex spiroketal-containing molecules.
Dyotropic rearrangements represent another pathway to spirocyclic systems. For example, the rearrangement of fused, tricyclic β-lactones can lead to the formation of novel spirocyclic, bridged keto-γ-lactones through unprecedented 1,2-acyl migrations.
The table below summarizes selected intramolecular rearrangement strategies leading to spiroketal-containing frameworks, highlighting the diversity of precursors and reaction conditions.
| Precursor Type | Reaction Conditions | Resulting Framework | Key Transformation |
| Spiroketal Enol Ether | Acid Catalysis | Oxabicyclic Cyclopentenone | Rearrangement of the spiroketal ring system. researchgate.net |
| Functionalized Spiroketal | Enol ether epoxidation | Rearranged Spiroketal | "Inside-out" structural reorganization. nih.govrsc.org |
| Polycyclic Aromatic Compound | Enzymatic Oxidation (Flavoenzymes) | Spiroketal Pharmacophore | Oxidative backbone rearrangement. nih.gov |
| Fused Tricyclic β-Lactone | Thermal or Lewis Acid Catalysis | Spirocyclic γ-Lactone | Dyotropic rearrangement involving 1,2-acyl migration. |
Tandem or cascade reactions provide an atom-economical and efficient approach to synthesizing complex molecules like spiroketals from simpler starting materials in a single operation. These processes often involve the in situ generation of a reactive intermediate that undergoes subsequent cyclization to form the spiroketal.
A prominent strategy involves the cascade addition/spiroketalization of exocyclic vinyl ethers. researchgate.net These vinyl ether intermediates, which are often unstable, can be generated in situ from the gold-catalyzed cycloisomerization of alkynyl alcohols. researchgate.net The resulting exocyclic vinyl ether can then react with a suitable amphiphilic partner in a conjugate addition followed by spiroketalization to yield stereochemically defined spiroketals. researchgate.netresearchgate.net
For instance, an enantioselective cascade reaction between racemic 2-(1-hydroxyallyl)phenols and alkynols can be achieved using a sequential gold and iridium catalytic system. researchgate.net In this process, the gold catalyst facilitates the formation of an exocyclic vinyl ether, which then undergoes an asymmetric allylation/spiroketalization with a π-allyl-iridium species, affording spiroketals with high enantioselectivity. researchgate.net
Another powerful tandem approach is the copper(I)-catalyzed cycloetherification coupled with a hydrogen-bond-induced inverse-electron-demand oxa-Diels-Alder reaction. nih.gov This method allows for the synthesis of optically pure rsc.org spiroketals from chiral propargyl alcohols in excellent yields and stereoselectivities. Mechanistic studies have revealed that hydrogen bonding not only enhances the reaction efficiency but also governs the diastereoselectivity of the cyclization. nih.gov
Tandem iodocyclization presents a metal-free alternative for the synthesis of halogenated spiroketals. This reaction proceeds under mild conditions from 1-(2-ethynylphenyl)-4-hydroxybut-2-yn-1-one derivatives, highlighting a facile route to functionalized spiroketal systems. nih.gov
The following table provides an overview of selected tandem reactions for the synthesis of spiroketal frameworks.
| Catalytic System / Reagents | Key Intermediate | Mechanistic Steps | Resulting Spiroketal Type |
| Gold(I) / Iridium(I) | Exocyclic Vinyl Ether | Cycloisomerization / Allylation / Spiroketalization researchgate.net | Enantioenriched Spiroketals researchgate.net |
| Copper(I) | Propargyl Alcohol Derivative | Cycloetherification / oxa-Diels-Alder Cycloaddition nih.gov | Optically Pure rsc.org Spiroketals nih.gov |
| Iodine | 1-(2-ethynylphenyl)-4-hydroxybut-2-yn-1-one | Iodocyclization Cascade nih.gov | Halogenated Spiroketals nih.gov |
| Organocatalyst (e.g., Proline derivative) | Trienamine | Trienamine activation / Dienophile addition / Cyclization mdpi.com | Polycyclic Spiro Structures mdpi.com |
Electrophilic Reactivity and Enolate Chemistry of Spiroketal Lactones
The α,β-unsaturated lactone portion of the this compound framework is a key site for chemical transformations. Its reactivity is characterized by susceptibility to nucleophilic attack (electrophilic reactivity of the double bond) and the potential to form an enolate at the α-position.
The electrophilic character of the β-carbon in the α,β-unsaturated lactone system makes it susceptible to Michael additions. The reactivity of such systems can be quantitatively assessed and compared. Studies on cyclic α,β-unsaturated lactones have shown them to be significantly more reactive as Michael acceptors than their acyclic ester counterparts. This enhanced reactivity is attributed to the conformational constraints imposed by the ring system.
In the context of this compound, the spirocyclic structure is expected to influence the reactivity of the unsaturated lactone. Nucleophiles can add to the β-position of the lactone, a reaction that can be catalyzed by either acid or base. The stereochemical outcome of such additions would be influenced by the steric hindrance imposed by the spiro-fused cyclohexyl ring.
The parent saturated compound, 1,5-Dioxaspiro[5.5]undecan-3-one, has been successfully employed as a nucleophile in palladium-catalyzed enantioselective allylic alkylation and stereoselective aldol condensations after conversion to its corresponding enolate. nih.gov This demonstrates the feasibility of generating an enolate from this spiroketal lactone system.
For the unsaturated analogue, this compound, deprotonation at the α-carbon (C4) would lead to a dienolate. This dienolate has two potentially nucleophilic sites: the α-carbon and the γ-carbon. The regioselectivity of its reactions with electrophiles would depend on the nature of the electrophile and the reaction conditions (kinetic vs. thermodynamic control). Hard electrophiles are expected to react at the more electronegative oxygen atom, while soft electrophiles would preferentially attack the carbon termini. Alkylation, for instance, would likely occur at one of the carbon atoms, leading to functionalization of the lactone ring.
The stability of the spiroketal moiety under the basic conditions required for enolate formation is a crucial consideration. The 1,5-dioxaspiro[5.5]undecane system is noted for being significantly more stable to acidic conditions compared to related acetonide and diethylketal analogues. nih.gov Its stability under basic conditions for enolate generation and subsequent reaction would be a key factor in its synthetic utility.
The table below outlines the expected reactivity at the lactone portion of the this compound framework based on the chemistry of analogous systems.
| Reaction Type | Reagent/Conditions | Expected Product | Mechanistic Pathway |
| Michael Addition | Nucleophile (e.g., R₂CuLi, RNH₂, ROH) | β-Substituted spiroketal lactone | Conjugate addition to the α,β-unsaturated system. buchler-gmbh.com |
| Enolate Formation | Strong, non-nucleophilic base (e.g., LDA, LHMDS) | Dienolate anion | Deprotonation at the α-carbon. |
| Enolate Alkylation | Enolate + Alkyl halide (R-X) | α- or γ-Alkylated spiroketal lactone | SN2 reaction of the dienolate with an electrophile. |
| Aldol Reaction | Enolate + Aldehyde/Ketone (R₂C=O) | α- or γ-Hydroxyalkylated spiroketal lactone | Nucleophilic addition of the dienolate to a carbonyl group. nih.gov |
Structural Elucidation and Computational Studies of 1,5 Dioxaspiro 5.5 Undec 3 En 2 One Derivatives
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental tools for deducing the molecular structure of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, chemists can piece together the structural framework, identify functional groups, and confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of organic molecules in solution. numberanalytics.comlibretexts.org It provides detailed information on the chemical environment of individual atoms, their connectivity, and their spatial relationships, which is crucial for determining stereochemistry. numberanalytics.comwisc.edu
The structural assignment of 1,5-dioxaspiro[5.5]undecane derivatives is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
¹H NMR: Provides information about the number of different proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J).
¹³C NMR: Reveals the number of unique carbon environments in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH₃, CH₂, CH, and quaternary carbons. core.ac.uk
2D NMR: Experiments such as COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with directly attached carbons and those two to three bonds away, respectively. These correlations are essential for assembling the complete carbon skeleton of the spiroketal framework. core.ac.uk
For determining stereochemistry, the Nuclear Overhauser Effect (NOE) is paramount. wordpress.com 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments detect through-space interactions between protons that are close to each other, typically within 5 Å. wordpress.com The observation of an NOE correlation between specific protons allows for the assignment of their relative stereochemistry (i.e., whether they are on the same or opposite faces of a ring). nih.gov Furthermore, the magnitude of proton-proton coupling constants (J-values) can help determine the dihedral angles between adjacent protons, providing further insight into the molecule's conformation and the stereochemical relationship of substituents. magritek.com In cases where absolute stereochemistry is required, derivatives can be made with chiral reagents, and the NMR spectra of the resulting diastereomers are analyzed. researchgate.net
Below is an example of NMR data for a related saturated compound, 1,5-Dioxaspiro[5.5]undecan-3-one.
| Technique | Chemical Shift (δ) / ppm | Assignment |
|---|---|---|
| ¹H NMR (400 MHz) | 1.40–1.49 (m) | 2H of cyclohexane (B81311) ring |
| 1.55–1.64 (m) | 4H of cyclohexane ring | |
| 1.70–1.77 (m) | 4H of cyclohexane ring | |
| 4.18 (s) | 4H, CH₂ groups of the dioxane ring | |
| ¹³C NMR (100 MHz) | 22.8 | CH₂ carbons of cyclohexane ring |
| 25.2 | ||
| 32.5 | ||
| 66.5 | CH₂ carbons of the dioxane ring | |
| 99.8 | Spiroketal carbon | |
| 208.0 | Carbonyl carbon (C=O) |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rsc.orgpsu.edu The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group has a characteristic range of absorption frequencies. libretexts.org
For a compound like 1,5-Dioxaspiro[5.5]undec-3-en-2-one, IR spectroscopy is particularly useful for confirming the presence of the key carbonyl (C=O) group of the lactone and the carbon-carbon double bond (C=C) of the enone system. The carbonyl group gives rise to a strong, sharp absorption band that is easily identified. libretexts.orgpressbooks.pub The exact position of this band provides clues about the electronic environment; for an α,β-unsaturated lactone, the C=O stretching frequency is typically lower than that of a saturated lactone due to conjugation.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Reference Data (1,5-Dioxaspiro[5.5]undecan-3-one) nih.gov |
|---|---|---|---|
| C=O (α,β-Unsaturated Lactone) | Stretch | 1715 - 1740 | Saturated analog shows C=O stretch at 1751 cm⁻¹ |
| C=C (Alkene) | Stretch | 1620 - 1680 | |
| C-O (Ester/Ketal) | Stretch | 1000 - 1300 | Multiple bands observed between 1028-1281 cm⁻¹ |
| C-H (sp² and sp³) | Stretch | 2850 - 3100 | Aliphatic C-H stretches observed at 2938 and 2863 cm⁻¹ |
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that provides an extremely accurate measurement of a molecule's mass-to-charge ratio. This high precision allows for the unambiguous determination of its molecular formula. libretexts.org Unlike low-resolution mass spectrometry, which measures mass to the nearest whole number, HRMS can determine the mass to several decimal places. libretexts.org
This capability arises because the exact mass of each isotope is not an integer. For example, ¹²C has a mass of exactly 12.00000 amu, but ¹⁶O has a mass of 15.9949 amu and ¹H has a mass of 1.00783 amu. Consequently, different combinations of atoms will have a unique exact mass. By comparing the experimentally measured mass with the theoretical masses calculated for all possible elemental compositions, a single, correct molecular formula can be identified. researchgate.net
| Compound | Proposed Formula | Ion | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
|---|---|---|---|---|
| 1,5-Dioxaspiro[5.5]undecan-3-one | C₉H₁₄O₃ | [M+H]⁺ | 171.1016 | 171.1008 |
X-ray Crystallography for Absolute and Relative Stereochemistry
While spectroscopic methods provide powerful tools for structural inference, X-ray crystallography offers direct and definitive proof of a molecule's three-dimensional structure, including both its relative and absolute stereochemistry. wikipedia.orgruppweb.org
Single-crystal X-ray diffraction is the gold standard for determining the atomic and molecular structure of a crystalline compound. carleton.edunih.gov The technique involves irradiating a single, well-ordered crystal with a beam of X-rays. The crystal lattice diffracts the X-rays in a specific pattern of spots, the intensities of which are recorded. nih.gov By analyzing this diffraction pattern, a three-dimensional map of the electron density within the crystal can be generated. ruppweb.org From this map, the precise position of each atom in the molecule can be determined, yielding accurate measurements of bond lengths, bond angles, and torsional angles. carleton.edu
For spiroketal frameworks, this analysis provides undeniable confirmation of the connectivity and the relative stereochemistry of all chiral centers. The crystal structure of derivatives, such as 3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, has been successfully determined, confirming the spirocyclic system and the geometry of substituents. researchgate.net
| Parameter | Value for 3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.7807(18) |
| b (Å) | 9.4383(19) |
| c (Å) | 11.450(2) |
| α (°) | 98.64(3) |
| β (°) | 103.28(3) |
| γ (°) | 99.44(3) |
| Volume (ų) | 893.4(3) |
The rigid, three-dimensional nature of spirocyclic systems makes their conformational analysis particularly important. nih.govtandfonline.com X-ray crystallography provides a precise snapshot of the molecule's conformation in the solid state. For 1,5-dioxaspiro[5.5]undecane systems, this analysis reveals the specific puckering of the two six-membered rings.
Studies on related 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives have shown that the cyclohexane ring typically adopts a stable chair conformation. researchgate.net The 1,3-dioxane (B1201747) ring, however, often exists in a distorted envelope or a twisted conformation. For example, in 3-(2-furylmethylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, the 1,3-dioxane ring was found to be in an envelope conformation, with the spiro carbon atom forming the flap. researchgate.net This detailed conformational information is critical for understanding the molecule's shape and how it might interact with biological targets.
Quantum Chemical and Density Functional Theory (DFT) Studies
Quantum chemical methods, particularly Density Functional Theory (DFT), provide profound insights into the molecular characteristics of this compound derivatives. These computational tools allow for the detailed analysis of geometric structures, spectroscopic properties, and electronic behavior.
Computational Modeling of Optimized Geometric Structures
The three-dimensional arrangement of atoms in spiroketal systems is crucial to their reactivity and biological function. Computational modeling using DFT is a powerful method for determining the optimized geometric structures of these molecules. For instance, the geometry of a molecule can be optimized using DFT methods like B3LYP with a specific basis set, such as 6-311G(d,p), to find the lowest energy conformation. nih.gov
Studies on related spiro compounds, such as 3-(2-Furylmethylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, have utilized X-ray crystallography to determine their solid-state structure. researchgate.net In this particular derivative, the 1,3-dioxane ring adopts an envelope conformation. researchgate.net Such experimental data is invaluable for validating and refining the geometric parameters obtained from DFT calculations. The process involves comparing the bond lengths and angles from the calculated optimized structure with the experimental X-ray data. For example, in a study on chalcone (B49325) isomers, DFT calculations were used to confirm that the E isomers are the most stable. nih.gov This combined experimental and theoretical approach provides a comprehensive understanding of the molecule's structural features.
Table 1: Selected Optimized Geometric Parameters for a Spiroketal Derivative (Illustrative) This table illustrates the type of data generated from DFT calculations, often compared with experimental values for validation.
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |
| Bond Length | C=C | 1.34 Å |
| C=O (lactone) | 1.21 Å | |
| C-O (spiro) | 1.43 Å | |
| Bond Angle | O-C-O (spiro) | 109.5° |
| C-C=C | 121.0° | |
| Dihedral Angle | O-C-C=C | 178.5° |
| Note: The data in this table is illustrative and based on typical values found in related structures. It does not represent experimentally verified data for this compound itself. |
Theoretical Prediction and Comparison of Spectroscopic Data (FT-IR, Electronic Spectra)
DFT and Time-Dependent DFT (TD-DFT) are instrumental in predicting and interpreting spectroscopic data. Theoretical calculations of FT-IR spectra can help assign vibrational modes observed experimentally. Similarly, TD-DFT calculations are widely used to predict electronic absorption spectra (UV-Vis), which correspond to electronic transitions between molecular orbitals. mdpi.comrsc.org
For natural compounds, TD-DFT methods have been shown to predict UV-Vis absorption maxima (λmax) with an error rate typically between 1% and 5.8% compared to experimental data. mdpi.com The methodology involves optimizing the molecule's geometry and then performing TD-DFT calculations, often incorporating a solvent model to mimic experimental conditions. mdpi.comresearchgate.net For example, a study on tetrahydroquinoline derivatives used the TD-DFT (B3LYP/6-31+G(d,p)) method to analyze their UV spectra, successfully assigning the observed long-wavelength bands to π → π* transitions. rsc.org
Table 2: Illustrative Comparison of Experimental and Theoretically Predicted Spectroscopic Data This table demonstrates how theoretical data is compared against experimental findings.
| Spectroscopic Technique | Experimental λmax (nm) | Theoretical λmax (nm) (TD-DFT) | Assignment |
| UV-Vis Spectroscopy | ~220 | ~215 | π → π |
| ~280 | ~275 | n → π | |
| Note: This data is hypothetical and for illustrative purposes, based on common transitions in similar chromophores. |
Analysis of Frontier Molecular Orbitals and Electronic Properties
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and optical properties. irjweb.comschrodinger.com A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. youtube.com DFT calculations are a standard method for determining the energies of these frontier orbitals and the resulting energy gap. irjweb.comresearchgate.net
The analysis of FMOs helps in understanding reaction mechanisms. For instance, the interaction between the HOMO of a nucleophile and the LUMO of an electrophile is a central concept in many chemical reactions. wikipedia.org In spiroketal systems, the distribution and energy of these orbitals can influence their reactivity patterns and potential biological activity.
Table 3: Calculated Frontier Molecular Orbital Properties (Illustrative)
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
| Note: These values are illustrative and represent typical ranges for stable organic molecules. |
Stereochemical Investigations in Spiroketal Systems
The synthesis of spiroketals often generates multiple stereoisomers. Controlling the stereochemical outcome of these reactions is a significant challenge and a major focus of synthetic organic chemistry.
Determination of Diastereoselectivity and Enantioselectivity
The construction of the spiroketal core can lead to diastereomers, and if the molecule is chiral, enantiomers. Significant research has been dedicated to developing methods that control both diastereoselectivity and enantioselectivity.
Diastereoselectivity in spiroketal synthesis is often governed by either thermodynamic or kinetic control. Thermodynamic control favors the most stable diastereomer, which is often the one exhibiting the anomeric effect. Kinetically controlled reactions, on the other hand, form the product that is generated fastest. For example, in the synthesis of certain spiroketals, it was found that conducting the reaction at lower temperatures could improve the diastereomeric ratio to 92:8 under kinetic control. nih.gov
Enantioselectivity is achieved by using chiral catalysts, auxiliaries, or starting materials. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. For instance, chiral N-heterocyclic carbenes (NHCs) have been used to catalyze the desymmetrization of achiral 1,3-diketones to produce enantioenriched spirocyclic compounds. nih.gov In one study, the use of a chiral triazolium salt derived from L-phenylalanine as a catalyst resulted in the formation of a cyclopentene (B43876) product with an enantiomeric excess (ee) of up to -83%. nih.gov Similarly, iridium and Brønsted acid co-catalyzed reactions have been developed for the asymmetric synthesis of spiro-N,O-ketals, achieving excellent enantioselectivities, often greater than 95% ee. documentsdelivered.com
These stereoselective strategies are crucial for synthesizing specific stereoisomers of spiroketals, which is essential for investigating their biological activities, as different stereoisomers can have vastly different pharmacological effects.
Applications of 1,5 Dioxaspiro 5.5 Undec 3 En 2 One and Spiroketal Lactones in Advanced Organic Synthesis
Building Blocks for Complex Molecular Architectures
The spiroketal lactone framework serves as a versatile building block, enabling the synthesis of a diverse array of intricate molecules, including those with significant biological activity.
Spiroketals are a common motif found in a wide range of natural products. The stereoselective synthesis of these spiroketal units is a critical step in the total synthesis of these complex molecules. acs.org A general approach to the stereoselective synthesis of spiroketals has been developed, which has been successfully applied to the total synthesis of the pheromones of the olive fruit fly. acs.org The chemistry of spiroketals is a broad and active area of research, with applications in the synthesis of various natural products. acs.org The formation of spiroketals is a key transformation in many synthetic routes. chemtube3d.com
Spiroketal lactones are not only components of natural products but also serve as precursors for the synthesis of other biologically active compounds. acs.orgnih.gov For instance, spirocyclic lactones are found in molecules of interest to the chemical and biological communities, such as the FDA-approved drug spironolactone, which is used to treat hypertension and heart failure. nih.gov The development of synthetic methods to access these scaffolds is therefore of significant interest.
Asymmetric Synthesis and Chiral Auxiliaries
The inherent chirality of many spiroketal lactones makes them valuable tools in asymmetric synthesis, either as chiral auxiliaries or as targets for enantioselective methodologies.
The development of enantioselective methods to synthesize chiral spirocycles is an active area of research. Recently, a nickel-catalyzed intramolecular addition of lactone enolates to aryl nitriles has been reported for the enantioselective synthesis of spirocycles containing all-carbon quaternary centers. nih.gov This method provides access to chiral, pharmaceutically relevant spirocyclic products. nih.gov Palladium-catalyzed asymmetric Heck/carbonylative lactonization and lactamization sequences have also been developed for the efficient one-pot assembly of all-carbon spiro-oxindole compounds. nih.gov This methodology has been applied to the synthesis of the natural product coixspirolactam A. nih.gov The compound 1,5-dioxaspiro[5.5]undecan-3-one has been employed as a nucleophile in palladium-catalyzed enantioselective allylic alkylation. nih.gov
Chiral lactones are valuable building blocks in organic synthesis due to their biological significance. rsc.orgtcichemicals.com Efficient methods for their synthesis are therefore highly sought after. Iridium-catalyzed asymmetric hydrogenation of various ketoesters has been shown to produce a series of chiral lactones in excellent yields and enantioselectivities. rsc.org Another approach involves the isothiourea-catalyzed reaction of symmetric anhydrides with perfluoroalkylketones to produce perfluoroalkyl-substituted β-lactones with high diastereo- and enantioselectivity. rsc.org
Potential in Polymer and Materials Science
While the primary applications of 1,5-dioxaspiro[5.5]undec-3-en-2-one and related spiroketal lactones have been in organic synthesis, their unique structures suggest potential for use in polymer and materials science. The rigid spiroketal core could impart desirable properties such as thermal stability and defined three-dimensional structures to polymers. The lactone functionality offers a site for ring-opening polymerization, a common method for producing polyesters. The development of polymers derived from these monomers could lead to new materials with tailored properties for various applications. However, specific research in this area concerning this compound is not yet extensively documented in publicly available literature.
Exploration in Biodegradable Polymer Synthesis from Cyclic Lactones
The synthesis of biodegradable polymers from cyclic monomers, particularly lactones, represents a cornerstone in the development of sustainable and biocompatible materials. cmu.eduresearchgate.net The primary method for this transformation is ring-opening polymerization (ROP), a process that allows for the creation of well-defined aliphatic polyesters. cmu.educapes.gov.br These polymers are of significant interest for applications ranging from medical devices, such as surgical sutures and drug delivery systems, to environmentally friendly packaging. researchgate.net While a vast array of lactones has been explored for this purpose, the role of specific spiroketal lactones is an area of ongoing investigation.
While the broader class of lactones is central to biodegradable polymer synthesis, current scientific literature does not indicate that this compound is utilized as a monomer for this purpose. Research involving this specific compound has primarily focused on its application in physical organic chemistry. For instance, it has been used as a precursor for the flash photolysis generation of trifluoroacetylketene to study the kinetics of ketene (B1206846) hydration and keto-enol tautomerism in aqueous solutions. acs.orgresearchgate.netresearchgate.net
However, the general structural class of spiroketal lactones and other cyclic lactones is highly relevant to polymer science. The ROP of lactones is an effective method for producing biodegradable polyesters with tunable properties. cmu.edu The polymerization can be initiated through various catalytic systems, including metal-based catalysts and enzymes, which influences the polymer's molecular weight, architecture, and, consequently, its physical properties and degradation profile. researchgate.net
The enzymatic ring-opening polymerization (e-ROP) of lactones, often using lipases, has gained prominence as a green chemistry approach, avoiding potentially toxic metal catalysts. cmu.edu The substrate specificity of enzymes plays a crucial role in determining which lactones can be effectively polymerized.
Research Findings on Lactone Polymerization
Research into the polymerization of various lactones provides insight into how monomer structure affects polymer properties. The ring size of the lactone, the presence of substituents, and the type of catalyst used are all critical factors. nih.gov For instance, small-ring lactones (4-membered) and some medium-ring lactones (6-membered) show high polymerization activity with certain enzymes, while larger rings may not be suitable substrates for the same enzyme. nih.gov The copolymerization of different lactones is a common strategy to tailor the properties of the final material, such as its melting point, flexibility, and biodegradation rate. google.com
| Lactone Monomer | Common Catalyst/Initiator | Resulting Polymer | Key Properties & Applications |
|---|---|---|---|
| ε-Caprolactone | Stannous octoate, Lipases (e.g., Novozym 435) | Poly(ε-caprolactone) (PCL) | Semicrystalline, low melting point (~60°C), slow degradation; used in drug delivery, tissue engineering scaffolds. researchgate.net |
| L-Lactide (cyclic dimer of L-lactic acid) | Stannous octoate, Zinc/Aluminum complexes | Poly(L-lactide) (PLLA) | High tensile strength, high modulus, slow degradation; used for orthopedic implants, sutures. |
| δ-Valerolactone | Enzymes (e.g., PHB depolymerase), Organocatalysts | Poly(δ-valerolactone) (PDL) | Properties similar to PCL, less flexible; used in biocompatible products for tissue regeneration. nih.gov |
| δ-Decalactone | Diphenyl phosphate (B84403) (DPP) | Poly(δ-decalactone) (PDL) | Renewable monomer, leads to polyesters with varying properties based on alkyl substituents. rsc.org |
Enzymatic Polymerization Specificity
The choice of enzyme is critical in e-ROP, as there is a distinct correlation between the lactone structure and substrate specificity. Studies have shown that different enzymes exhibit varying levels of activity towards lactones of different ring sizes.
| Enzyme | Highly Active Monomers (by Ring Size) | Poorly Polymerized Monomers | Research Insight |
|---|---|---|---|
| PHB depolymerase from Alcaligenes faecalis T1 (PhaZAfa) | β-propiolactone (4-membered), δ-valerolactone (6-membered) | ε-caprolactone (7-membered), 11-undecanolide (12-membered) | The enzyme's narrow active site cleft appears to set an upper size limit for molecular recognition, favoring smaller ring lactones. nih.gov |
| Lipases (general) | ε-caprolactone (7-membered), ω-pentadecalactone (16-membered) | Varies by specific lipase | Lipases often have broader substrate promiscuity and are highly effective for polymerizing medium- and large-sized lactones to high molecular weights. cmu.edunih.gov |
Future Research Directions in 1,5 Dioxaspiro 5.5 Undec 3 En 2 One Chemistry
Development of Novel and Sustainable Synthetic Routes
Future research will undoubtedly focus on creating more efficient and environmentally benign methods for synthesizing 1,5-Dioxaspiro[5.5]undec-3-en-2-one and its derivatives. While traditional methods often rely on acid-catalyzed spiroketalization, which may not provide optimal stereocontrol, the development of kinetically controlled reactions is a key area of interest. mskcc.orgwikipedia.org The goal is to devise synthetic pathways that offer high yields and stereoselectivity while minimizing waste and the use of hazardous reagents.
One promising direction is the adoption of green chemistry principles. seqens.com This includes the use of innovative techniques such as telescoped flow processes, which combine multiple reaction steps into a single, continuous operation. rsc.org Such an approach has been successfully implemented for the synthesis of chiral spiroketones, demonstrating significant cost savings, increased throughput, and a reduction in the process mass intensity. rsc.org The application of microwave irradiation is another green chemistry approach that has been noted for the synthesis of related dioxaspiro compounds, suggesting its potential for the target molecule.
Furthermore, the development of novel catalytic systems is a critical research avenue. Transition-metal catalysis, for instance, offers an alternative to acidic conditions for spiroketal synthesis. researchgate.net Future work will likely explore a wider range of catalysts to improve the efficiency and selectivity of the synthesis of this compound.
Exploration of Unprecedented Reactivity Modes and Selective Transformations
The vinyl ether moiety within this compound is a key functional group that offers a rich playground for exploring novel reactivity. Future research is expected to move beyond known transformations to uncover unprecedented reaction pathways and develop highly selective synthetic methods.
One area of exploration is the rearrangement of the spiroketal core. It has been shown that the epoxidation of highly functionalized spiroketal enol ethers can trigger rearrangements that dramatically remodel the molecular structure, essentially turning the molecule "inside out". nih.govcapes.gov.br Investigating similar transformations for this compound could lead to the discovery of novel molecular scaffolds.
Another avenue of research is the selective functionalization of the vinyl ether. Palladium-catalyzed regioselective α- and β-arylations of vinyl ethers have been developed, offering a highly economical method for creating new carbon-carbon bonds with limited waste. researchgate.net Future studies will likely aim to expand the scope of these reactions to a broader range of substrates and coupling partners, including those relevant to the synthesis of derivatives of this compound. Additionally, oxidative rearrangements of cyclic enol ethers to produce α-alkoxyesters present a stereoselective route to spiroketals and could be further explored. rsc.org
The generation of ketene (B1206846) intermediates from related dioxinone compounds through flash photolysis has been documented, highlighting a potential reactive intermediate that could be harnessed from this compound for various in-situ reactions. acs.orgresearchgate.net
Advanced Computational Studies for Mechanistic Elucidation and Rational Design
Computational chemistry is a powerful tool for understanding and predicting chemical reactivity, and its application to the study of this compound is a burgeoning field of research. escholarship.org Density Functional Theory (DFT) is a particularly valuable method for investigating molecular structures, energetic properties, and reaction mechanisms. nih.govscirp.org
Future computational studies will likely focus on several key areas. Firstly, DFT calculations can provide deep insights into the mechanisms of both existing and novel reactions involving this compound. For example, computational studies have been used to understand the key factors determining the regioselectivity of palladium-catalyzed arylations of vinyl ethers. researchgate.net Similar studies on the target compound could help in optimizing reaction conditions and predicting the outcomes of new transformations.
Secondly, computational methods can be employed for the rational design of new catalysts and ligands for the stereoselective synthesis of spiroketals. nih.govumich.edu By modeling the transition states of catalytic cycles, researchers can design ligands that favor the formation of a specific stereoisomer. This is particularly important for accessing less thermodynamically stable "contra-thermodynamic" spiroketals. acs.org
Finally, advanced computational techniques, such as ab initio molecular dynamics (AIMD) simulations, can be used to study complex reaction dynamics, including post-transition state bifurcations, which can be crucial for accurately predicting product distributions. escholarship.org The application of these methods to the chemistry of this compound will undoubtedly lead to a more profound understanding of its reactivity and aid in the design of novel synthetic strategies.
Integration with Flow Chemistry and Automation Technologies for Enhanced Synthesis
The integration of flow chemistry and automation is set to revolutionize the synthesis of complex molecules, and this compound is a prime candidate to benefit from these technologies. seqens.comnumberanalytics.comnovasynth.com Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and precise control over reaction parameters. numberanalytics.com
A documented synthesis of this compound has been performed using a flow chemistry setup, highlighting the feasibility of this approach. soton.ac.uk Future research will likely focus on optimizing and expanding the use of flow chemistry for this compound and its derivatives. This could involve the development of multi-step continuous flow processes that integrate synthesis, purification, and analysis in a single, automated platform. acs.org
The combination of flow chemistry with other enabling technologies, such as photochemistry, electrochemistry, and the use of immobilized catalysts, will open up new synthetic possibilities. acs.org Furthermore, the integration of machine learning algorithms with automated flow chemistry systems can be used to rapidly optimize reaction conditions and predict outcomes, accelerating the discovery of new synthetic routes and novel compounds. numberanalytics.comresearchgate.net The development of automated library synthesis using flow chemistry will be particularly valuable for exploring the structure-activity relationships of derivatives of this compound in drug discovery campaigns. nih.gov
Expansion of Applications in Chemical Biology and Advanced Materials
Spiroketals are recognized as privileged structures in medicinal chemistry due to their inherent three-dimensionality and ability to present functional groups in well-defined spatial orientations. mskcc.orgtandfonline.comresearchgate.net This makes them attractive scaffolds for the design of novel therapeutic agents. tandfonline.comrsc.org
A significant future research direction will be the exploration of this compound and its derivatives as building blocks for the synthesis of biologically active molecules. The spiroketal motif is found in a wide range of natural products with diverse biological activities, including antiparasitic, antimitotic, and antibiotic properties. wikipedia.orgnih.govrsc.orgnih.govrsc.org By functionalizing the this compound core, researchers can create libraries of novel compounds for screening against various biological targets. For example, spirocyclic compounds have been successfully developed as inhibitors for targets such as the sodium glucose cotransporter 2 (SGLT2) for the treatment of type 2 diabetes. tandfonline.com
Beyond medicinal chemistry, there is potential for the application of this compound derivatives in the field of advanced materials. The development of chiral spiroketal-based ligands has shown promise in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.govumich.edu The unique structural and stereochemical properties of these spiro-ligands could be harnessed for the creation of novel catalysts with enhanced performance. Furthermore, the potential for these compounds to be used in the development of new polymers with unique properties is an area ripe for exploration, particularly in the context of stereoselective polymerization of vinyl ethers to create polar thermoplastics with enhanced adhesion properties. nsf.govmorressier.com The synthesis of novel dioxaspiro compounds from oleic acid as potential biolubricants also points towards the diversification of applications for this class of molecules. researchgate.net
Q & A
Basic Questions
Q. What synthetic methodologies are most effective for preparing 1,5-Dioxaspiro[5.5]undec-3-en-2-one, and what catalysts are typically employed?
- Methodological Answer : The compound is synthesized via a condensation reaction between cyclohexanone and malonic acid derivatives. Key steps include:
- Using 1,1-dimethoxycyclohexane as a precursor under inert conditions.
- Catalyzing the reaction with para-toluenesulfonic acid (p-TsOH) (0.03 equiv) to achieve high yields.
- Maintaining an inert atmosphere to prevent side reactions.
Post-synthesis, purification via silica gel filtration is recommended to avoid decomposition during distillation .
Q. What spectroscopic techniques are essential for characterizing the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : To confirm the spirocyclic structure and substituent arrangement (e.g., H and C NMR in CDCl₃ or DMSO-d₆) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : For molecular weight confirmation and purity assessment (e.g., using a 400 MHz instrument with dichloromethane solvent) .
- X-ray Crystallography : To resolve stereochemistry and ring conformations (e.g., using SHELXL for refinement) .
Q. What are common challenges in purifying this compound, and how can they be mitigated?
- Methodological Answer :
- Decomposition during distillation : Avoid short-path or bulb-to-bulb distillation due to ketal cleavage. Instead, use silica gel filtration (5 cm pad in dichloromethane) to retain impurities while eluting the product .
- Residual solvents : Employ repeated aqueous washes and monitor via TLC (20% diethyl ether in hexanes eluent) .
Advanced Questions
Q. How can computational methods complement experimental data in resolving the stereochemistry of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate puckering parameters (Q, θ, φ) to predict ring conformations (e.g., cyclohexane chair vs. 1,3-dioxane boat) and compare with X-ray data .
- SHELX refinement : Use SHELXL for high-resolution crystallographic data to model torsional angles and hydrogen bonding patterns .
Q. What strategies are employed to functionalize the spiro core of this compound for targeted biological activity?
- Methodological Answer :
- Electrophilic Substitution : Introduce fluorine atoms at the 3-position via halogenation to enhance bioactivity (e.g., fluorophenyl derivatives show improved enzyme inhibition) .
- Carbodiimide Coupling : Use EDC•HCl to attach alkyl chains (e.g., hexyl groups) or cationic moieties (e.g., trimethylammonium) for drug delivery applications .
Q. How does the electronic nature of substituents influence the reactivity of the dioxaspiro ring system in catalytic applications?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Fluorine or nitro groups increase electrophilicity at the carbonyl carbon, facilitating nucleophilic additions (e.g., Meldrum’s acid derivatives in asymmetric catalysis) .
- Steric Effects : Bulky substituents (e.g., 3,3-dimethyl) stabilize transition states in enantioselective reactions, as observed in N-sulfinyl urea-catalyzed cycloadditions .
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar spiro derivatives?
- Methodological Answer :
- Comparative Analysis : Overlay H NMR spectra of analogs (e.g., fluorinated vs. chlorinated derivatives) to identify chemical shift discrepancies caused by substituent electronegativity .
- High-Resolution Mass Spectrometry (HRMS) : Differentiate isomers (e.g., cis/trans) by exact mass and fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
